6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid 6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
Brand Name: Vulcanchem
CAS No.: 5859-11-0
VCID: VC18725730
InChI: InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25)
SMILES:
Molecular Formula: C16H12N2O7S2
Molecular Weight: 408.4 g/mol

6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 5859-11-0

Cat. No.: VC18725730

Molecular Formula: C16H12N2O7S2

Molecular Weight: 408.4 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid - 5859-11-0

Specification

CAS No. 5859-11-0
Molecular Formula C16H12N2O7S2
Molecular Weight 408.4 g/mol
IUPAC Name 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25)
Standard InChI Key KEYWXKLGZZGHMT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted at the 5-position with a (4-sulphophenyl)azo group and at the 2- and 6-positions with sulfonic acid groups. The IUPAC name, 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid, reflects this arrangement . Key structural features include:

  • Azo linkage: The -N=N- group facilitates π-conjugation, contributing to the compound’s vibrant yellow hue.

  • Sulfonic acid groups: Enhance water solubility and enable ionic interactions with substrates.

  • Hydroxyl group: Participates in hydrogen bonding and pH-dependent tautomerism.

The canonical SMILES representation, C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O\text{C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O}, and InChIKey KEYWXKLGZZGHMT-UHFFFAOYSA-N provide unambiguous identifiers for computational chemistry applications .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number5859-11-0
Molecular FormulaC16H12N2O7S2\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{7}\text{S}_{2}
Molecular Weight408.4 g/mol
Exact Mass408.009 g/mol
Topological Polar Surface Area170.45 Ų
LogP (Octanol-Water)5.62

Synthesis and Manufacturing

Diazotization-Coupling Mechanism

Industrial synthesis follows a two-step pathway:

  • Diazotization: 4-Aminobenzenesulfonic acid reacts with nitrous acid (HNO2\text{HNO}_2) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt undergoes electrophilic substitution with 2-naphthol-6-sulfonic acid in an alkaline medium (pH 8–10), yielding the target azo compound.

Critical process parameters include:

  • Temperature control (<10°C) to prevent diazonium salt decomposition.

  • Precise pH adjustment to optimize coupling efficiency.

  • Use of sulfonic acid derivatives to enhance water solubility and reduce byproducts.

Purification and Yield Optimization

Post-synthesis purification involves:

  • Crystallization: From aqueous ethanol to remove unreacted precursors.

  • Ion-exchange chromatography: To isolate the disulfonated product from monosulfonated impurities.

  • Lyophilization: For solvent-free storage of the final product.

Typical industrial yields range from 75–85%, with purity exceeding 98% as verified by HPLC.

Functional Applications

Food Industry

As Sunset Yellow FCF (E110 in the EU), the compound is a widely approved synthetic food dye. Regulatory limits include:

  • FDA: ≤10 ppm in beverages, ≤150 ppm in confectionery.

  • EFSA: Acceptable Daily Intake (ADI) of 1 mg/kg body weight/day .

Table 2: Approved Uses in Food Products

Food CategoryMaximum Permitted Level (ppm)Jurisdiction
Carbonated Beverages50FDA, EFSA
Bakery Products150FDA
Dairy Desserts50EFSA

Textile Dyeing

The sulfonic acid groups confer affinity for cellulose and protein fibers. Key performance metrics:

  • Washfastness: 4–5 (ISO 105-C06).

  • Lightfastness: 6–7 (ISO 105-B02).

  • Optimal dyeing conditions: pH 3–4, 80–90°C.

Biological Staining

In histopathology, the compound’s azo group binds to amyloid proteins, enabling Congo red-like birefringence under polarized light. Concentrations of 0.1–0.5% w/v in phosphate buffer (pH 7.4) are standard for tissue sections.

Toxicological and Regulatory Considerations

Acute Toxicity

  • Oral LD50 (Rat): >5,000 mg/kg (OECD 423).

  • Dermal Irritation: Non-irritating (OECD 404).

  • Ocular Exposure: Causes transient corneal opacity (GHS Category 2B).

Chronic Exposure Risks

  • Hyperactivity in Children: Meta-analyses associate synthetic dyes with increased ADHD symptoms (RR 1.32, 95% CI 1.15–1.50) .

  • Allergenicity: Cross-reactivity with aspirin-sensitive asthma patients reported in 12% of cases .

Regulatory Status

RegionStatusRestrictions
United StatesFDA 21 CFR §74.2505Certified batch requirement
European UnionEFSA Panel on Food AdditivesRequires “may have adverse effects on activity and attention in children” warning
JapanFood Sanitation Act (No. 370)Prohibited in unprocessed meats

Analytical Characterization Methods

Spectroscopic Techniques

  • UV-Vis: λmax\lambda_{\text{max}} 480 nm (ε = 28,500 L·mol⁻¹·cm⁻¹) in pH 7 buffer .

  • FT-IR: Peaks at 1,190 cm⁻¹ (S=O asym. stretch), 1,040 cm⁻¹ (S=O sym. stretch), 1,590 cm⁻¹ (N=N stretch).

Chromatographic Methods

  • HPLC: C18 column, mobile phase 60:40 acetonitrile:50 mM ammonium acetate, retention time 6.2 min.

  • TLC: Rf 0.45 on silica gel GF254 with n-butanol:acetic acid:water (4:1:1) .

Environmental Impact and Degradation

Aerobic Biodegradation

Microbial consortia (e.g., Pseudomonas spp.) cleave the azo bond via azoreductases, producing sulfanilic acid and 6-hydroxy-2-naphthalenesulfonic acid. Half-life in activated sludge: 48–72 hours.

Advanced Oxidation Processes

  • Photo-Fenton: 98% degradation in 30 min at pH 3, H2O2\text{H}_2\text{O}_2 10 mM, Fe²⁺ 0.1 mM.

  • Ozonation: Second-order rate constant kO3=1.2×103M1s1k_{\text{O}_3} = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at 25°C .

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